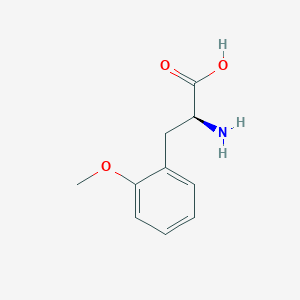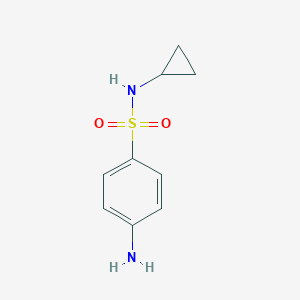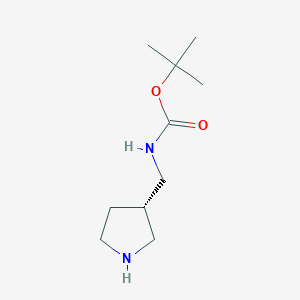
2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile is an organic compound with the molecular formula C10H7FN2. It is a fluorinated derivative of benzenediacetonitrile, characterized by the presence of a fluorine atom at the 2-position of the benzene ring. This compound is primarily used in scientific research and has applications in various fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile typically involves the manipulation of carbon-fluorine bonds. One notable method includes the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes. Another method involves the electrosynthesis of poly(paraphenylene) from p-fluoroanisole in acetonitrile, resulting in oligomers and polymers through the coupling reactions of cation radicals intermediates.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile undergoes various chemical reactions, including:
Electrosynthesis: This process involves the formation of photoluminescent polymers from p-fluoroanisole.
Reduction: The electrolytic reduction of related compounds in acetonitrile.
Common Reagents and Conditions:
Electrolytic Reduction: Acetonitrile as a solvent, with specific electrolytic conditions.
Electrosynthesis: p-Fluoroanisole as a starting material, with acetonitrile as the solvent.
Major Products:
Photoluminescent Polymers: Formed through the electrosynthesis process.
1-Fluoro-2-aryl-ethylenes and Arylethylenes: Formed through electrolytic reduction.
科学研究应用
2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile has several scientific research applications:
Polymer Synthesis: Polymers derived from this compound exhibit remarkable thermal stability and solubility in common organic solvents.
Material Science: The compound’s derivatives are used in the synthesis of materials with desired chemical properties.
Environmental Monitoring: Derivatives of this compound have been explored for the detection of cyanide ions, showing potential for environmental monitoring and safety applications.
作用机制
The mechanism of action for 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile primarily involves its ability to participate in electrosynthesis and reduction reactions. The fluorine atom in the compound plays a crucial role in its reactivity, influencing the formation of cation radicals and subsequent coupling reactions. These reactions lead to the formation of polymers and other products with unique electronic and photoluminescent properties.
相似化合物的比较
1,3-Benzenediacetonitrile: A non-fluorinated analog with similar structural features but different reactivity.
2,2’-(4,6-Dibromo-2-fluoro-1,3-phenylene)diacetonitrile: A brominated derivative with distinct chemical properties.
Uniqueness: 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and the properties of its derivatives. This fluorinated compound exhibits enhanced stability and electronic properties compared to its non-fluorinated and brominated counterparts.
属性
IUPAC Name |
2-[3-(cyanomethyl)-2-fluorophenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-8(4-6-12)2-1-3-9(10)5-7-13/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBROZINNOMDLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CC#N)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371085 |
Source


|
| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-84-2 |
Source


|
| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
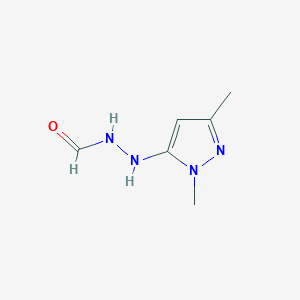

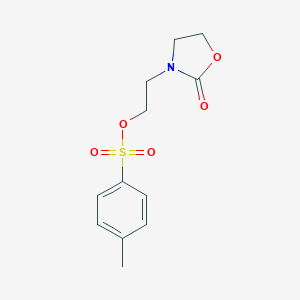
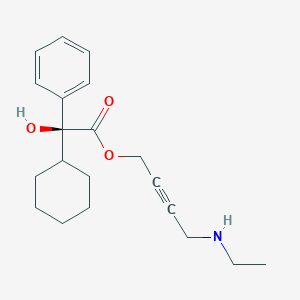

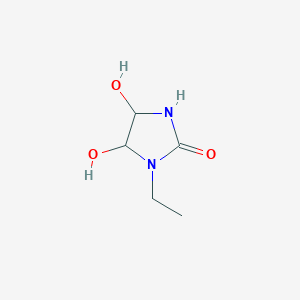
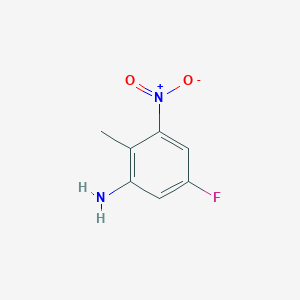
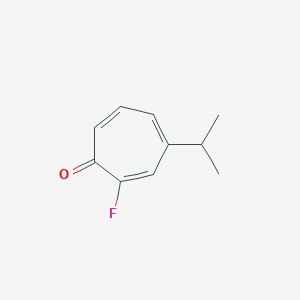


![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)
